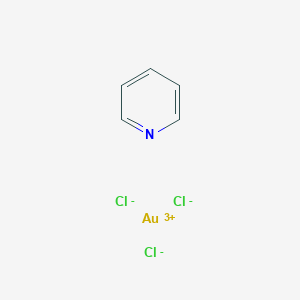

Pyridinetrichlrogold(III)

Description

Pyridinetrichlorogold(III) is a gold(III) coordination complex featuring a pyridine-derived tridentate ligand (N,N,O-coordination mode). It is synthesized via reactions between gold(III) precursors and functionalized pyridine ligands under controlled conditions, yielding a square-planar geometry confirmed by X-ray crystallography . The compound exhibits notable thermal stability (>200°C) and catalytic activity in organic transformations, attributed to its rigid coordination environment and redox-active Au(III) center. Structural characterization relies on techniques such as NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction, with crystallographic data deposited under CCDC 2023898 . Its stability in solution and solid states makes it a candidate for applications in homogeneous catalysis and materials science.

Propriétés

IUPAC Name |

gold(3+);pyridine;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJOEBQRJABJG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5AuCl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14911-01-4 | |

| Record name | Gold(III), pyridinetrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridinetrichlrogold(III) can be synthesized through the reaction of gold(III) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing gold(III) chloride with pyridine under controlled conditions to ensure the formation of the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation or other side reactions .

Industrial Production Methods: While specific industrial production methods for Pyridinetrichlrogold(III) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Pyridinetrichlrogold(III) undergoes various chemical reactions, including:

Oxidation: The gold(III) center can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.

Reduction: The compound can be reduced to gold(I) or elemental gold under specific conditions.

Substitution: Ligand exchange reactions can occur, where the pyridine ligand or chlorine atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.

Major Products Formed:

Oxidation: Formation of higher oxidation state gold complexes or oxides.

Reduction: Formation of gold(I) complexes or elemental gold.

Substitution: Formation of new gold(III) complexes with different ligands.

Applications De Recherche Scientifique

Pyridinetrichlrogold(III) has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including cycloisomerization and cross-coupling reactions.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.

Industry: Utilized in material science for the synthesis of gold nanoparticles and other advanced materials.

Mécanisme D'action

The mechanism of action of Pyridinetrichlrogold(III) involves its interaction with biological molecules such as DNA and proteins. The gold(III) center can form strong bonds with nucleophilic sites on these molecules, leading to structural changes and potential inhibition of biological processes. This interaction is crucial for its anticancer activity, where it can induce apoptosis in cancer cells by disrupting their DNA .

Comparaison Avec Des Composés Similaires

Comparison with Similar Gold(III) Complexes

The following table and analysis compare Pyridinetrichlorogold(III) with structurally related Au(III) complexes, focusing on coordination geometry, stability, reactivity, and applications.

Table 1: Comparative Properties of Pyridinetrichlorogold(III) and Analogous Complexes

Key Findings:

Coordination Geometry and Bonding: Pyridinetrichlorogold(III) adopts a tridentate N,N,O-ligand system, creating a more rigid and electron-deficient Au(III) center compared to monodentate ([AuCl₃(Py)]) or bidentate ([AuCl₂(Py)₂]⁺) analogs. This rigidity enhances its catalytic selectivity in C–H activation reactions . Shorter Au–N bonds in [AuCl₃(Py)] (2.02 Å vs. 2.05 Å in Pyridinetrichlorogold(III)) suggest stronger π-backbonding, but its monodentate coordination reduces thermal stability.

Stability and Reactivity: Pyridinetrichlorogold(III) demonstrates superior thermal stability (>200°C) due to its tridentate ligand, whereas [AuCl₂(Py)₂]⁺ degrades below 160°C .

Applications: Catalysis: Pyridinetrichlorogold(III) outperforms [AuCl₃(Py)] in asymmetric catalysis due to its stable coordination sphere, which minimizes ligand dissociation .

Analytical Characterization :

- Structural confirmation of these complexes requires single-crystal X-ray diffraction (critical for distinguishing tridentate vs. bidentate coordination) and elemental analysis to verify stoichiometry . Impurity profiles (e.g., chloride byproducts in [AuCl₃(Py)]) are monitored via HPLC-MS, as per pharmaceutical characterization guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.